N-[2-nitro-4-(4-phenylpiperazine-1-carbonyl)phenyl]acetamide;hydrochloride
Overview
Description
N-[2-nitro-4-(4-phenylpiperazine-1-carbonyl)phenyl]acetamide;hydrochloride is a complex organic compound that features a piperazine ring substituted with a phenyl group and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-nitro-4-(4-phenylpiperazine-1-carbonyl)phenyl]acetamide;hydrochloride typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Substitution Reactions: The phenyl group is introduced via substitution reactions, often involving the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions.
Nitro Group Introduction: The nitro group is typically introduced through nitration reactions using nitric acid and sulfuric acid.
Acetylation: The final step involves the acetylation of the amine group to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction reactions to form amines.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and acetic acid.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Reduction of Nitro Group: Formation of the corresponding amine.
Substitution Reactions: Formation of various substituted phenyl derivatives.
Hydrolysis: Formation of amines and acetic acid.
Scientific Research Applications
N-[2-nitro-4-(4-phenylpiperazine-1-carbonyl)phenyl]acetamide;hydrochloride has several scientific research applications:
Medicinal Chemistry: It has been studied for its anticonvulsant activity and potential use in treating epilepsy.
Acetylcholinesterase Inhibition: It has shown potential as an acetylcholinesterase inhibitor, which is relevant for the treatment of Alzheimer’s disease.
Biological Studies: Used in various in vitro and in vivo studies to understand its pharmacological effects and mechanisms of action.
Mechanism of Action
The mechanism of action of N-[2-nitro-4-(4-phenylpiperazine-1-carbonyl)phenyl]acetamide;hydrochloride involves its interaction with specific molecular targets:
Voltage-Sensitive Sodium Channels: It binds to neuronal voltage-sensitive sodium channels, which is crucial for its anticonvulsant activity.
Acetylcholinesterase Enzyme: It inhibits the acetylcholinesterase enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission.
Comparison with Similar Compounds
Similar Compounds
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: Similar structure but lacks the nitro group.
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another acetylcholinesterase inhibitor with a different core structure.
Uniqueness
N-[2-nitro-4-(4-phenylpiperazine-1-carbonyl)phenyl]acetamide;hydrochloride is unique due to the presence of both a nitro group and a piperazine ring, which contribute to its distinct pharmacological profile and potential therapeutic applications.
Properties
IUPAC Name |
N-[2-nitro-4-(4-phenylpiperazine-1-carbonyl)phenyl]acetamide;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4.ClH/c1-14(24)20-17-8-7-15(13-18(17)23(26)27)19(25)22-11-9-21(10-12-22)16-5-3-2-4-6-16;/h2-8,13H,9-12H2,1H3,(H,20,24);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQGJHCUFVDJHID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3)[N+](=O)[O-].Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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